

Physical and chemical properties of Diisobutylmethoxysilane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diisobutylmethoxysilane*

Cat. No.: B092060

[Get Quote](#)

Diisobutylmethoxysilane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Diisobutylmethoxysilane (DIBDMS), identified by the CAS number 17980-32-4, is an organosilicon compound with increasing significance in materials science and chemical synthesis.^[1] This clear, colorless liquid is characterized by a central silicon atom bonded to two isobutyl groups and two methoxy groups.^{[1][2]} Its unique molecular structure imparts a range of physical and chemical properties that make it a versatile compound in various industrial and research applications, including as a coupling agent, an adhesion promoter, and a surface modifier.^{[2][3]} It also serves as a crucial external electron donor in Ziegler-Natta catalysis for propylene polymerization.^{[4][5][6]}

Physical Properties

Diisobutylmethoxysilane is a low-viscosity liquid with a mild odor.^[2] A summary of its key physical properties is presented in the table below.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₂₄ O ₂ Si	[1][2]
Molecular Weight	204.38 g/mol	[1][7][8]
Appearance	Clear, colorless liquid	[1][2][3]
Odor	Mild, slightly fruity	[2][3]
Boiling Point	188 °C (at 1025 hPa)	[1][8]
120 °C	[3]	
Melting Point	< -78 °C	[8][9]
Density	0.863 g/cm ³ (at 20 °C)	[1][8]
0.87 g/cm ³	[3]	
Flash Point	62 °C (143.6 °F)	[1][8][10]
76 °C	[3][4]	
Vapor Pressure	0.75 hPa (at 25 °C)	[8][9]
0.473 mmHg (at 25 °C)	[3]	
Refractive Index	1.4235 - 1.4255	[3][9]
Autoignition Temperature	255 °C	[8][9]
Solubility	Soluble in most organic solvents. Insoluble in water, but reacts with it.	[11]

Chemical Properties and Reactivity

The chemical behavior of **diisobutylmethoxysilane** is largely dictated by the presence of the two methoxy groups attached to the silicon atom. These groups are susceptible to hydrolysis, a key reaction that underpins many of its applications.

Hydrolysis: **Diisobutylmethoxysilane** reacts with water or moisture to form silanol (Si-OH) groups and methanol.[2][12] This hydrolysis can be catalyzed by both acids and bases. The

resulting silanols are highly reactive and can condense with each other to form stable siloxane (Si-O-Si) bonds, leading to the formation of oligomeric or polymeric structures.[2] This reactivity is crucial for its function as a crosslinker and surface modifier.[1]

Stability: The compound is stable in sealed containers, but is sensitive to moisture.[3][12] Proper storage in an inert atmosphere is recommended.[13]

Ziegler-Natta Catalysis: In propylene polymerization, **diisobutylmethoxysilane** acts as an external electron donor.[4][5] The steric bulk of the isobutyl groups plays a role in controlling the stereochemistry of the resulting polypropylene.[1] It offers good tunability for polypropylene isotacticity and molecular weight.[4][11]

Experimental Protocols

Detailed experimental protocols for the determination of the physical and chemical properties of **diisobutylmethoxysilane** are based on established standard methods.

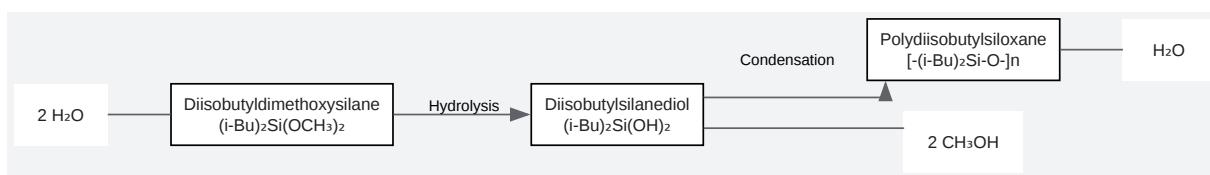
Determination of Boiling Point (General Procedure based on ASTM D1120)

- **Apparatus:** A round-bottom flask, a heating mantle, a reflux condenser, a calibrated thermometer, and boiling chips.
- **Procedure:**
 - A measured volume of **Diisobutylmethoxysilane** is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.
 - The flask is connected to the reflux condenser, and the thermometer is positioned so that the bulb is just below the level of the side arm of the flask.
 - The flask is heated gently using the heating mantle.
 - The liquid is brought to a steady boil, and the temperature at which the vapor and liquid are in equilibrium is recorded as the boiling point.
 - The observed boiling point is corrected to standard atmospheric pressure if necessary.

Determination of Density (General Procedure based on ISO 758)

- Apparatus: A pycnometer (a glass flask of a specific, accurately known volume), a balance with a sensitivity of at least 0.1 mg, and a thermostatically controlled water bath.
- Procedure:
 - The empty pycnometer is cleaned, dried, and weighed.
 - The pycnometer is filled with **Diisobutylmethoxysilane**, taking care to avoid air bubbles.
 - The filled pycnometer is placed in the thermostatic water bath maintained at a specific temperature (e.g., 20 °C) until it reaches thermal equilibrium.
 - The volume is adjusted precisely to the calibration mark.
 - The outside of the pycnometer is cleaned and dried, and it is weighed again.
 - The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Characterization of Hydrolysis


The hydrolysis of **diisobutylmethoxysilane** can be monitored using spectroscopic techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

- FTIR Spectroscopy: The disappearance of Si-O-CH₃ bands and the appearance of Si-OH and Si-O-Si bands can be tracked over time.
- NMR Spectroscopy (¹H, ¹³C, ²⁹Si): Changes in the chemical shifts of the protons and carbons in the methoxy and isobutyl groups, as well as the silicon atom, can be observed as hydrolysis and condensation proceed.

Visualizations

Hydrolysis and Condensation Pathway of Diisobutylmethoxysilane

The following diagram illustrates the two-step process of hydrolysis followed by condensation.

[Click to download full resolution via product page](#)

Hydrolysis and condensation of **Diisobutylmethoxysilane**.

Conceptual Workflow for Ziegler-Natta Polymerization

This diagram shows the role of **Diisobutylmethoxysilane** as an external donor in a typical Ziegler-Natta polymerization process.

[Click to download full resolution via product page](#)

Role of **Diisobutylmethoxysilane** in Ziegler-Natta polymerization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. gelest.com [gelest.com]
- 2. scribd.com [scribd.com]
- 3. gelest.com [gelest.com]
- 4. [PDF] Kinetics of Alkoxy silanes and Organoalkoxy silanes Polymerization: A Review | Semantic Scholar [semanticscholar.org]
- 5. Viewing a reaction path diagram — Cantera 3.2.0 documentation [cantera.org]
- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 7. Silane | SiH4 | CID 23953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 10. youtube.com [youtube.com]
- 11. testinglab.com [testinglab.com]
- 12. Kinetics of Alkoxy silanes and Organoalkoxy silanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of Diisobutylmethoxysilane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b092060#physical-and-chemical-properties-of-diisobutylmethoxysilane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com